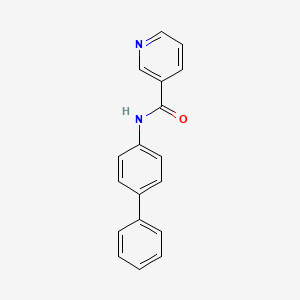
N-4-biphenylylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-biphenylylnicotinamide, also known as BPN, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. BPN belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-4-biphenylylnicotinamide is not fully understood, but it has been reported to act on multiple targets in the body. This compound has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and sirtuins, which are involved in DNA repair and aging processes. This compound has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. This compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to modulate the immune response, which may have potential therapeutic applications in treating autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-4-biphenylylnicotinamide in lab experiments is its high purity and availability. This compound can be synthesized in large quantities with good yields, which makes it a cost-effective compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-4-biphenylylnicotinamide. One potential area of research is investigating the mechanism of action of this compound in more detail, which may help to identify new targets for therapeutic intervention. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various fields such as cancer and autoimmune disorders. Another area of research is developing new synthetic methods for this compound with improved solubility and bioavailability. Overall, the potential therapeutic applications of this compound make it an exciting area of research for future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential in treating various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. Further research is needed to explore the mechanism of action of this compound in more detail and to identify new targets for therapeutic intervention. Overall, this compound is an exciting area of research with potential for significant therapeutic applications in the future.
Métodos De Síntesis
The synthesis of N-4-biphenylylnicotinamide involves the reaction of 4-biphenylylcarboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
N-4-biphenylylnicotinamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, neurodegenerative diseases, and autoimmune disorders. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential in treating autoimmune disorders such as multiple sclerosis by modulating the immune response.
Propiedades
IUPAC Name |
N-(4-phenylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(16-7-4-12-19-13-16)20-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUEVYGCAEROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
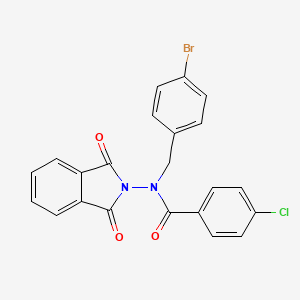
![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
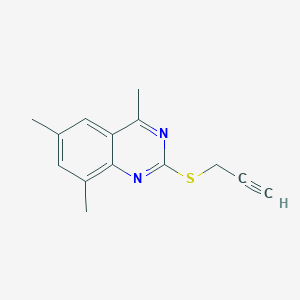
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
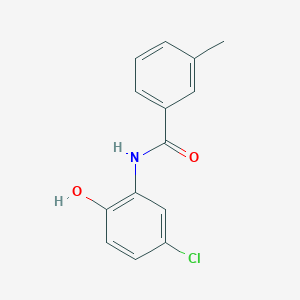
![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)
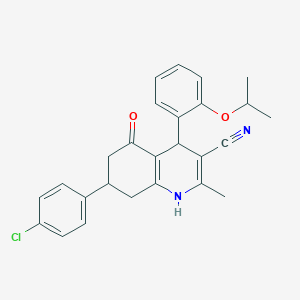
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)
